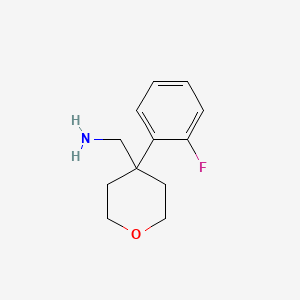

(4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-yl)methanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(2-fluorophenyl)oxan-4-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO/c13-11-4-2-1-3-10(11)12(9-14)5-7-15-8-6-12/h1-4H,5-9,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHWCDYSBZXDILZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CN)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30589853 | |

| Record name | 1-[4-(2-Fluorophenyl)oxan-4-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889939-78-0 | |

| Record name | 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=889939-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-(2-Fluorophenyl)oxan-4-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-yl)methanamine synthesis pathway

An In-depth Technical Guide to the Synthesis of (4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-yl)methanamine

Abstract

This compound is a key structural motif in modern medicinal chemistry, valued for its sp³-rich character and its utility as a versatile building block in the synthesis of complex pharmaceutical agents.[1][2] The tetrahydropyran (THP) ring serves as a stable, non-planar scaffold that can improve the pharmacokinetic properties of drug candidates. This guide provides a comprehensive overview of the principal and alternative synthetic pathways to this target molecule, designed for researchers, chemists, and professionals in drug development. We will delve into the mechanistic underpinnings of two robust synthetic strategies, providing detailed, field-tested protocols and explaining the causal logic behind experimental choices. The primary pathway focuses on the construction of a key nitrile intermediate followed by catalytic reduction, while an alternative route explores olefination followed by a hydroboration-amination sequence.

Introduction: The Significance of the 4-Aryl-Tetrahydropyran Scaffold

The 4-aryl-4-aminomethyl-tetrahydropyran scaffold is increasingly recognized for its favorable properties in drug design. The introduction of a three-dimensional, sp³-hybridized core like the THP ring often leads to improved solubility, metabolic stability, and reduced off-target toxicity compared to flat, aromatic systems.[3] The quaternary center at the 4-position provides a defined exit vector for further functionalization, allowing chemists to explore chemical space efficiently. The 2-fluorophenyl substituent is a common feature in bioactive molecules, often introduced to modulate electronic properties, improve binding affinity, or block metabolic pathways. This technical guide aims to equip scientists with the practical knowledge to synthesize this compound, a valuable intermediate for building the next generation of therapeutics.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals several potential disconnections. The most direct approach involves the formation of the primary amine from a more oxidized functional group at the same carbon. This leads to two primary strategies, centered around key intermediates derived from the commercially available starting material, tetrahydro-4H-pyran-4-one.

Primary Synthetic Pathway: Cyanation and Catalytic Reduction

This pathway is often preferred for its efficiency and scalability. It involves two main stages: the synthesis of a key α-aryl nitrile intermediate and its subsequent reduction to the target primary amine.

Stage 1: Synthesis of 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile

The core of this approach is the construction of the quaternary carbon center. A robust method for this transformation is the phase-transfer-catalyzed cyclization of 2-(2-fluorophenyl)acetonitrile with bis(2-chloroethyl) ether.

Causality of Experimental Choices:

-

Phase-Transfer Catalysis (PTC): The reaction involves two immiscible phases: an aqueous solution of a strong base (like NaOH) and an organic phase containing the reactants. The PTC (e.g., tetrabutylammonium bromide) shuttles the hydroxide ion into the organic phase to deprotonate the acetonitrile, and the resulting carbanion then reacts. This avoids the need for expensive, anhydrous, and often hazardous strong bases like sodium hydride in a homogenous solution.

-

Base: A concentrated aqueous solution of sodium hydroxide is sufficient to generate the required carbanion from the acidic α-proton of the acetonitrile, making the process cost-effective and operationally simple.

Experimental Protocol: Synthesis of 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile[4]

-

To a stirred solution of 2-(2-fluorophenyl)acetonitrile (1.0 eq) and bis(2-chloroethyl) ether (1.1 eq) in toluene, add tetrabutylammonium bromide (0.05 eq).

-

Add a 50% (w/w) aqueous solution of sodium hydroxide (5.0 eq) dropwise at room temperature, ensuring the internal temperature does not exceed 40°C.

-

Heat the reaction mixture to 60-70°C and stir vigorously for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting acetonitrile.

-

Upon completion, cool the mixture to room temperature and dilute with water and ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) or recrystallization to afford the pure nitrile intermediate.

Stage 2: Reduction of Nitrile to Primary Amine

The conversion of the nitrile to the primary amine is a critical step where selectivity is paramount. The primary challenge in nitrile hydrogenation is the formation of secondary and tertiary amine byproducts through the reaction of the intermediate imine with the product amine.[5]

Causality of Experimental Choices:

-

Catalyst Selection: While many catalysts (Pd, Pt, Rh) can reduce nitriles, Raney Cobalt and Raney Nickel are often preferred for their high activity and selectivity towards primary amines, especially when ammonia is used as an additive.[6] Nickel-based catalysts, such as Ni/SiC, have also shown high performance without the need for ammonia addition by promoting hydrogen spillover.[7]

-

Solvent and Additives: The reaction is typically run in an alcoholic solvent like methanol or ethanol. The addition of ammonia (often as a solution in the alcohol) is a classic strategy. Ammonia competes with the product amine for reaction with the intermediate imine, effectively suppressing the formation of secondary amine byproduct.

-

Pressure and Temperature: High hydrogen pressure (500-1000 psi) is employed to ensure a high concentration of dissolved hydrogen, which favors the complete reduction of the imine intermediate to the primary amine before it can react elsewhere.

Experimental Protocol: Catalytic Hydrogenation of 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile

-

Charge a high-pressure autoclave with the nitrile intermediate (1.0 eq), methanol saturated with ammonia (approx. 7N), and a slurry of Raney Cobalt or Raney Nickel (10-20% w/w, washed with the reaction solvent).

-

Seal the reactor and purge several times with nitrogen, followed by purging with hydrogen gas.

-

Pressurize the reactor with hydrogen to 600 psi.

-

Heat the mixture to 80-100°C with vigorous stirring.

-

Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 8-12 hours.

-

Cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified by distillation or salt formation if necessary.

| Catalyst System | Pressure (psi) | Temperature (°C) | Additive | Typical Selectivity (Primary Amine) | Reference |

| Raney Cobalt | 500-1000 | 60-100 | Ammonia | >95% | [6] |

| Raney Nickel | 500-1000 | 60-100 | Ammonia | >90% | [6][8] |

| Pd/C | 50-500 | 25-60 | Acidic | Variable, can be high | [9] |

| Ni/SiC | 145 (10 bar) | 120 | None | >98% | [7] |

Alternative Synthetic Pathway: Olefination and Hydroamination

An alternative strategy avoids the use of cyanide and high-pressure hydrogenation. This route proceeds via an exocyclic alkene intermediate, which is then functionalized to install the aminomethyl group.

Stage 1: Wittig Olefination

The Wittig reaction is a powerful and reliable method for converting ketones into alkenes.[10][11] In this case, tetrahydro-4H-pyran-4-one is reacted with a phosphorus ylide generated from (2-fluorobenzyl)triphenylphosphonium bromide to form the exocyclic alkene.

Causality of Experimental Choices:

-

Ylide Formation: A strong, non-nucleophilic base such as n-butyllithium or sodium hydride is required to deprotonate the phosphonium salt to form the reactive ylide.[12]

-

Reaction Control: The reaction is typically run at low temperatures to control the reactivity of the ylide and then allowed to warm to room temperature to drive the reaction to completion. The formation of the extremely stable triphenylphosphine oxide byproduct is the thermodynamic driving force for the reaction.[10]

Experimental Protocol: Synthesis of 4-((2-Fluorophenyl)methylene)tetrahydro-2H-pyran

-

Ylide Preparation: Suspend (2-fluorobenzyl)triphenylphosphonium bromide (1.1 eq) in anhydrous THF under a nitrogen atmosphere. Cool the suspension to 0°C and add n-butyllithium (1.05 eq, as a solution in hexanes) dropwise. A deep red or orange color indicates the formation of the ylide. Stir for 1 hour at 0°C.

-

Wittig Reaction: Add a solution of tetrahydro-4H-pyran-4-one (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0°C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to isolate the alkene.

Stage 2: Hydroboration-Amination of the Alkene

The conversion of the alkene to the primary amine is achieved via a hydroboration-amination sequence. This process takes advantage of the anti-Markovnikov regioselectivity of hydroboration, which places the boron atom on the terminal carbon of the double bond.[13][14]

Causality of Experimental Choices:

-

Hydroboration Reagent: Borane-THF complex (BH₃·THF) is a convenient and common source of borane for this transformation.[15]

-

Anti-Markovnikov Selectivity: The boron atom adds to the sterically less hindered carbon of the alkene, which is the exocyclic methylene carbon. This regioselectivity is crucial for forming the desired primary amine.[16]

-

Amination Step: The intermediate organoborane is not isolated but is directly treated with an electrophilic aminating agent, such as monochloramine (NH₂Cl) or hydroxylamine-O-sulfonic acid (HSA), which replaces the carbon-boron bond with a carbon-nitrogen bond with retention of stereochemistry.[17]

Experimental Protocol: Synthesis of this compound

-

Hydroboration: To a solution of the alkene intermediate (1.0 eq) in anhydrous THF at 0°C under a nitrogen atmosphere, add borane-THF complex (1.1 eq, 1M solution in THF) dropwise.

-

Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Amination: Prepare a solution of monochloramine or hydroxylamine-O-sulfonic acid in situ according to established procedures. Cool the organoborane solution back to 0°C and add the aminating agent solution slowly.

-

After the addition, allow the reaction to stir at room temperature for several hours.

-

Work up the reaction by carefully adding aqueous base (e.g., NaOH) and extracting the product with an organic solvent like ethyl acetate.

-

Dry the organic extracts, concentrate, and purify the resulting amine, typically by acid-base extraction or chromatography.

Summary and Outlook

Both pathways presented offer viable routes to the synthesis of this compound. The choice between them depends on the specific constraints and capabilities of the laboratory.

| Feature | Pathway 1: Cyanation & Reduction | Pathway 2: Olefination & Hydroamination |

| Overall Yield | Generally Good to Excellent | Moderate to Good |

| Scalability | High; well-suited for large-scale production. | Moderate; handling organolithiums can be challenging on a large scale. |

| Reagent Safety | Requires handling of cyanide precursors and high-pressure hydrogenation. | Requires handling of pyrophoric n-BuLi and potentially unstable aminating agents. |

| Atom Economy | High | Moderate; triphenylphosphine oxide is a significant byproduct. |

| Key Intermediates | 4-Aryl-4-cyano-tetrahydropyran | 4-Arylmethylene-tetrahydropyran |

The cyanation/reduction pathway is arguably more direct and atom-economical, making it attractive for process chemistry. However, the olefination/hydroamination route provides a valuable cyanide-free alternative and leverages well-understood, high-yielding name reactions from the standard organic chemistry toolkit. The continued development of novel catalytic systems for both nitrile reduction and hydroamination will further refine and improve these essential synthetic transformations.

References

-

Title: Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition Source: New Journal of Chemistry (RSC Publishing) URL: [Link]

- Source: Google Patents (US4375003A)

-

Title: Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions Source: ChemRxiv URL: [Link]

-

Title: Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines Source: Periodica Polytechnica Chemical Engineering URL: [Link]

-

Title: Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions Source: PMC - NIH URL: [Link]

-

Title: Hydroboration Source: Wikipedia URL: [Link]

-

Title: Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery Source: PubMed URL: [Link]

-

Title: Hydroboration-Oxidation of Alkenes: Regiochemistry and Stereochemistry with Practice Problems Source: Chemistry Steps URL: [Link]

-

Title: Hydroboration Oxidation of Alkenes Source: Master Organic Chemistry URL: [Link]

-

Title: Mechanism for Hydroboration Oxidation of Alkenes Source: BYJU'S URL: [Link]

-

Title: Hydroboration-Oxidation of Alkenes Source: Chemistry LibreTexts URL: [Link]

-

Title: Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery Source: ResearchGate URL: [Link]

-

Title: Wittig Reaction Source: Organic Chemistry Portal URL: [Link]

-

Title: Wittig Reaction - Examples and Mechanism Source: Master Organic Chemistry URL: [Link]

-

Title: The Wittig Reaction Source: Organic Reactions URL: [Link]

-

Title: Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox- Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization Source: Macmillan Group - Princeton University URL: [Link]

-

Title: The Wittig Reaction Source: Organic Chemistry Tutor URL: [Link]

-

Title: Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents Source: Organic Reactions URL: [Link]

-

Title: Reductive Amination - Common Conditions Source: organic-reaction.com URL: [Link]

Sources

- 1. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. 859164-45-7|4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile|BLD Pharm [bldpharm.com]

- 5. pp.bme.hu [pp.bme.hu]

- 6. US4375003A - Method for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]

- 7. Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. organicreactions.org [organicreactions.org]

- 12. organicchemistrytutor.com [organicchemistrytutor.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. byjus.com [byjus.com]

- 16. Hydroboration-Oxidation of Alkenes: Regiochemistry and Stereochemistry with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 17. Hydroboration - Wikipedia [en.wikipedia.org]

A Technical Guide to the Spectroscopic Profile of (4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-yl)methanamine

This technical guide provides a detailed analysis of the expected spectroscopic data for the novel compound (4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-yl)methanamine, a molecule of significant interest in contemporary drug discovery and development. While comprehensive experimental spectra for this specific molecule are not widely published, this document leverages established spectroscopic principles and data from analogous structures to construct a robust, predictive profile. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural characterization of this and similar chemical entities.

The structure of this compound incorporates a tetrahydropyran ring, a 2-fluorophenyl group, and a primary aminomethyl moiety. Each of these components imparts distinct and predictable signatures in various spectroscopic analyses. This guide will delve into the theoretical underpinnings of these signatures in Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Predicted ¹H NMR Spectroscopic Data

Proton NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a common solvent like CDCl₃ would exhibit several key resonances.

Expertise & Experience in Spectral Interpretation: The chemical shifts are influenced by the electronegativity of adjacent atoms and anisotropic effects from the aromatic ring. The protons on the tetrahydropyran ring will exist as diastereotopic protons due to the chiral center created by the substitution at the 4-position, leading to more complex splitting patterns than a simple tetrahydropyran ring. The fluorine atom on the phenyl ring will introduce additional complexity through ¹H-¹⁹F coupling.

Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |

| Aromatic (4H) | 7.0 - 7.5 | Multiplet (m) | Deshielded due to aromatic ring currents. The ortho-fluorine substitution will influence the exact shifts and multiplicities. | |

| Tetrahydropyran (4H, axial & equatorial) | 3.5 - 4.0 | Multiplet (m) | Protons adjacent to the oxygen atom are deshielded. Diastereotopic nature leads to complex splitting. | |

| Tetrahydropyran (4H, axial & equatorial) | 1.6 - 2.2 | Multiplet (m) | Protons further from the oxygen are more shielded. | |

| -CH₂-NH₂ (2H) | ~2.8 | Singlet (s) or Doublet (d) | Protons on the carbon adjacent to the amine nitrogen are deshielded. May show coupling to the NH₂ protons. | |

| -NH₂ (2H) | 1.0 - 2.5 | Broad Singlet (br s) | Chemical shift is variable and depends on concentration and solvent. The signal may disappear upon D₂O exchange.[1][2] |

Experimental Protocol for ¹H NMR Acquisition

A self-validating protocol for acquiring high-quality ¹H NMR data for this compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

D₂O Exchange: To confirm the identity of the -NH₂ protons, add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The broad singlet corresponding to the amine protons should disappear or significantly decrease in intensity.[1][2]

-

2D NMR: For unambiguous assignment of the complex multiplets of the tetrahydropyran ring, acquire 2D NMR spectra such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

Workflow for ¹H NMR Analysis

Caption: Workflow for ¹H NMR data acquisition and analysis.

Predicted ¹³C NMR Spectroscopic Data

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.

Expertise & Experience in Spectral Interpretation: The chemical shifts of the carbon atoms are highly dependent on their hybridization and the electronegativity of attached atoms. The quaternary carbon of the tetrahydropyran ring and the carbons of the fluorophenyl ring will have distinct chemical shifts. The carbon attached to the fluorine will show a large C-F coupling constant.

Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| Aromatic (C-F) | 158 - 162 (d, ¹JCF ≈ 245 Hz) | The carbon directly attached to fluorine is significantly deshielded and shows a large one-bond coupling to ¹⁹F. |

| Aromatic (CH) | 115 - 135 | Chemical shifts are influenced by the fluorine substituent. |

| Aromatic (C-C) | 125 - 140 | The ipso-carbon attached to the tetrahydropyran ring. |

| Tetrahydropyran (C-O) | 60 - 70 | Carbons adjacent to the oxygen atom are deshielded.[3][4] |

| Tetrahydropyran (C-C) | 30 - 45 | Aliphatic carbons in the ring. |

| Tetrahydropyran (Quaternary C) | 40 - 50 | The substituted carbon at the 4-position. |

| -CH₂-NH₂ | 45 - 55 | The carbon attached to the nitrogen atom is deshielded. |

Experimental Protocol for ¹³C NMR Acquisition

-

Sample Preparation: Use a more concentrated sample than for ¹H NMR (20-50 mg in ~0.7 mL of deuterated solvent) to compensate for the lower sensitivity of the ¹³C nucleus.

-

Instrument Setup: Utilize a high-field NMR spectrometer with a broadband probe.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans and a suitable relaxation delay are crucial for obtaining quantitative data for all carbons, especially quaternary carbons.

-

DEPT: To differentiate between CH, CH₂, and CH₃ groups, perform a DEPT (Distortionless Enhancement by Polarization Transfer) experiment (DEPT-90 and DEPT-135).

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure. For this compound (C₁₂H₁₆FNO, Molecular Weight: 209.26 g/mol ), electrospray ionization (ESI) would likely be used.

Expertise & Experience in Fragmentation Analysis: In positive ion mode ESI, the molecule is expected to be protonated at the primary amine, yielding a pseudomolecular ion [M+H]⁺ at m/z 210.2. The fragmentation of this ion will be dictated by the stability of the resulting fragments. The loss of ammonia and fragmentation of the tetrahydropyran ring are expected to be key fragmentation pathways.[5][6][7]

Predicted Key Fragments in ESI-MS/MS

| m/z | Proposed Fragment | Rationale |

| 210.2 | [M+H]⁺ | Protonated parent molecule. |

| 193.1 | [M+H - NH₃]⁺ | Loss of ammonia is a common fragmentation pathway for primary amines.[5] |

| 121.1 | [C₈H₈F]⁺ | Fragmentation involving the loss of the tetrahydropyran and aminomethyl groups, leaving a fluorotropylium or related ion. |

| 95.1 | [C₆H₇O]⁺ | Fragmentation of the tetrahydropyran ring. |

Experimental Protocol for ESI-MS Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid to promote protonation.

-

Infusion: Infuse the sample solution directly into the ESI source of a mass spectrometer (e.g., a quadrupole time-of-flight or ion trap instrument).

-

MS Scan: Acquire a full scan mass spectrum in positive ion mode to identify the [M+H]⁺ ion.

-

MS/MS Analysis: Select the [M+H]⁺ ion (m/z 210.2) as the precursor ion and perform collision-induced dissociation (CID) to generate a fragment ion spectrum.

Fragmentation Pathway Diagram

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Context

(4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-yl)methanamine is a synthetic compound featuring a core tetrahydropyran (THP) ring. The THP moiety is a key structural motif in a variety of natural products and medicinally important molecules.[1][2] Its saturated, heterocyclic structure offers a conformationally restrained scaffold that can be strategically employed in drug design. The incorporation of a fluorophenyl group introduces fluorine, an element known to modulate the pharmacokinetic and metabolic properties of drug candidates, often enhancing their potency and bioavailability.[3][4][5]

This guide provides a comprehensive overview of the known chemical properties, a plausible synthetic route, and analytical considerations for this compound. It is intended to serve as a foundational resource for researchers utilizing this and structurally related compounds in their drug discovery and development endeavors.

Physicochemical and Structural Properties

The precise, experimentally determined physicochemical properties of this compound are not extensively documented in publicly available literature. However, based on its structure and data from commercial suppliers, we can tabulate its core identifiers and predicted properties.

| Property | Value | Source |

| CAS Number | 889939-78-0 | BLDpharm[6] |

| Molecular Formula | C12H16FNO | Inferred from structure |

| Molecular Weight | 209.26 g/mol | Sigma-Aldrich |

| SMILES | NCC1(C2=CC=CC=C2F)CCOCC1 | BLDpharm[6] |

Predicted properties based on computational models.

Synthesis and Mechanistic Considerations

A potential synthetic approach involves a multi-step process, likely commencing with the addition of a 2-fluorophenyl organometallic reagent to a protected form of a 4-cyanotetrahydropyran precursor, followed by reduction of the nitrile.

Plausible Synthetic Protocol

A likely synthetic pathway would involve the following key transformations:

-

Grignard Reaction: The synthesis would likely commence with the reaction of a 2-fluorophenyl Grignard reagent (prepared from 2-fluorobromobenzene and magnesium) with a suitable electrophile at the 4-position of the tetrahydropyran ring.

-

Nitrile Introduction: A cyano group could be introduced at the 4-position, which can then be reduced to the primary amine.

-

Reduction: The final step would involve the reduction of the nitrile to the aminomethyl group, yielding the target compound.

Synthetic Workflow Diagram

Caption: Plausible synthetic workflow for the target compound.

Analytical Characterization

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR is expected to show characteristic signals for the aromatic protons of the 2-fluorophenyl group, the methylene protons of the tetrahydropyran ring, and the aminomethyl group.

-

¹³C NMR will provide signals for each unique carbon atom in the molecule.

-

¹⁹F NMR will show a signal corresponding to the fluorine atom on the phenyl ring.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or another soft ionization technique should be used to determine the molecular weight and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for the N-H stretch of the primary amine, C-H stretches of the aliphatic and aromatic groups, and the C-O-C stretch of the ether in the tetrahydropyran ring are expected.

Chromatographic Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method should be developed to assess the purity of the compound. A suitable column (e.g., C18) and mobile phase (e.g., a gradient of acetonitrile and water with a modifier like trifluoroacetic acid or formic acid) should be optimized.

-

Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC can also be used for purity analysis.

Analytical Workflow Diagram

Caption: Hypothetical interaction with a cellular signaling pathway.

Stability, Storage, and Safety Considerations

Stability and Storage

As a primary amine, this compound may be susceptible to oxidation and reaction with atmospheric carbon dioxide. Therefore, it is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) at reduced temperatures (2-8 °C) and protected from light.

Safety

While specific toxicology data is not available, compounds containing primary amine functionalities can be corrosive and may cause skin and eye irritation. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be observed when handling this compound.

Conclusion

This compound represents a valuable building block for medicinal chemistry and drug discovery. Its structural features, combining the privileged tetrahydropyran scaffold with a strategically placed fluorophenyl group and a primary amine, suggest its potential for interacting with a range of biological targets. This guide provides a foundational understanding of its chemical properties, a plausible synthetic strategy, and key analytical considerations to aid researchers in its application and further exploration.

References

-

PubChem. 4-Aminomethyltetrahydropyran | C6H13NO | CID 2773210. Available from: [Link]

-

Tetrahydropyridines: a recent update for their multicomponent synthesis - PubMed Central. Available from: [Link]

-

ResearchGate. Novel Para-Fluorophenyl Derivatives: Synthesis, Characterization, and Antipsychotic Screening. Available from: [Link]

-

ResearchGate. Synthesis of 4-alkyl/aryl dihydropyrans and 4-methylene tetrahydropyrans. Available from: [Link]

-

Journal of Pharmaceutical Research. Novel Para-Fluorophenyl Derivatives: Synthesis, Characterization, and Antipsychotic Screening. Available from: [Link]

-

ResearchGate. The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Available from: [Link]

-

PMC - NIH. Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization. Available from: [Link]

-

Auctores | Journals. The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Available from: [Link]

-

ResearchGate. Synthesis of 4-Aryltetrahydropyrans (continued). Available from: [Link]

- Google Patents. WO2019070827A1 - Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide.

-

PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Available from: [Link]

-

Wikipedia. Tetrahydropyran. Available from: [Link]

-

PubMed. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Available from: [Link]

-

Frontiers. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jopcr.com [jopcr.com]

- 5. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]

- 6. 889939-78-0|this compound|BLD Pharm [bldpharm.com]

- 7. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to (4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-yl)methanamine (CAS No. 889939-78-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-yl)methanamine, a key building block in medicinal chemistry. The document details its chemical identity, including its CAS number, 889939-78-0 , and explores its significance as a structural motif in the development of novel therapeutics. A plausible and detailed synthetic pathway is presented, drawing from established organic chemistry principles and supported by literature precedents for analogous transformations. Furthermore, this guide discusses the known and potential biological activities of structurally related compounds, offering insights into the prospective applications of this molecule in drug discovery, particularly in the areas of oncology and neuroscience.

Introduction: The Significance of the Tetrahydropyran Moiety in Medicinal Chemistry

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the design of novel therapeutic agents.[1] Its saturated, non-planar structure provides a three-dimensional framework that can effectively probe the binding pockets of biological targets. The oxygen atom within the THP ring can act as a hydrogen bond acceptor, contributing to favorable drug-receptor interactions and often improving the pharmacokinetic properties of a molecule, such as solubility and metabolic stability.[1]

The specific compound of interest, this compound, combines the THP core with a 2-fluorophenyl substituent and a primary aminomethyl group. The fluorine atom can modulate the electronic properties of the phenyl ring and may enhance binding affinity or metabolic stability through the formation of specific interactions. The primary amine serves as a crucial functional handle for further chemical modification and can also participate in key ionic or hydrogen bonding interactions with biological targets. This unique combination of structural features makes it a valuable intermediate for the synthesis of a diverse range of biologically active molecules.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented in Table 1. These properties are essential for its handling, characterization, and application in synthetic and biological protocols.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 889939-78-0 | [2] |

| Molecular Formula | C₁₂H₁₆FNO | Calculated |

| Molecular Weight | 209.26 g/mol | Calculated |

| Appearance | White to off-white solid | Inferred from related compounds |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. Limited solubility in water. | Inferred from related compounds[1] |

| SMILES | FC1=CC=CC=C1C2(CN)CCOCC2 | [2] |

| InChI Key | Inferred from structure |

Synthetic Pathway: A Plausible and Detailed Protocol

Retrosynthetic Analysis

A retrosynthetic analysis suggests that the target molecule can be derived from a key intermediate, 4-(2-fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile. This intermediate, in turn, can be synthesized from tetrahydro-4H-pyran-4-one.

Caption: Retrosynthetic analysis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile

This step involves a nucleophilic addition of a cyanide source to tetrahydro-4H-pyran-4-one to form a cyanohydrin, which is then reacted with a Grignard reagent derived from 2-fluorobromobenzene. A more direct approach, and the one detailed here, involves the reaction of the Grignard reagent with a protected cyanohydrin or a similar electrophilic species at the 4-position of the tetrahydropyran ring. An alternative and potentially more efficient method is the reaction of the Grignard reagent with tetrahydro-2H-pyran-4-carbonitrile, which can be synthesized from the corresponding ketone.

-

Materials:

-

Tetrahydro-4H-pyran-4-one

-

Trimethylsilyl cyanide (TMSCN)

-

2-Bromofluorobenzene

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (aqueous solution)

-

-

Procedure:

-

Formation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 2-bromofluorobenzene (1.0 eq) in anhydrous diethyl ether via the dropping funnel. The reaction mixture should be stirred vigorously. The reaction is initiated by gentle heating and then maintained at a gentle reflux until the magnesium is consumed.[3]

-

Cyanohydrin Formation: In a separate flask, cool a solution of tetrahydro-4H-pyran-4-one (1.0 eq) in anhydrous diethyl ether to 0 °C. Add trimethylsilyl cyanide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours until the reaction is complete (monitored by TLC or GC-MS).

-

Grignard Addition: Cool the freshly prepared Grignard reagent to 0 °C. Add the solution of the cyanohydrin from the previous step dropwise to the Grignard reagent. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, 4-(2-fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile, can be purified by column chromatography on silica gel.

-

Step 2: Reduction of 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile to this compound

The reduction of the nitrile to the primary amine is a standard transformation in organic synthesis and can be achieved using various reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful and effective reagent for this conversion.[4]

-

Materials:

-

4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Sodium sulfate (anhydrous)

-

Sodium hydroxide (aqueous solution)

-

-

Procedure:

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (2.0-3.0 eq) in anhydrous diethyl ether.

-

Addition of Nitrile: Dissolve the 4-(2-fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile (1.0 eq) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours, or until the reaction is complete as monitored by TLC.

-

Work-up and Purification: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup). Filter the resulting granular precipitate and wash it thoroughly with diethyl ether. Dry the combined organic filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization.

-

Caption: Proposed synthetic workflow.

Analytical Characterization

The identity and purity of this compound should be confirmed using a combination of standard analytical techniques.

Table 2: Analytical Characterization Methods

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the 2-fluorophenyl group, the diastereotopic protons of the tetrahydropyran ring, the aminomethyl protons, and the amine proton. |

| ¹³C NMR | Resonances for the aromatic carbons (with C-F coupling), the quaternary carbon of the tetrahydropyran ring, the other carbons of the THP ring, and the aminomethyl carbon. |

| Mass Spectrometry (MS) | A molecular ion peak (M+H)⁺ consistent with the calculated molecular weight. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amine, C-H stretching (aromatic and aliphatic), C-F stretching, and C-O stretching of the ether. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |

Biological Activity and Potential Applications in Drug Discovery

While specific biological data for this compound is not extensively published, the structural motifs present in this molecule are found in numerous compounds with significant pharmacological activities. This suggests a high potential for its application in various drug discovery programs.

Kinase Inhibitors

The tetrahydropyran scaffold is a common feature in a variety of kinase inhibitors. For instance, Gilteritinib, an AXL receptor tyrosine kinase inhibitor, incorporates an amino-THP substituent.[1] The THP ring can provide a rigid scaffold to correctly orient pharmacophoric groups for optimal binding to the kinase active site. The 2-fluorophenyl group in the target molecule could potentially interact with specific residues in the ATP-binding pocket of various kinases, making it a valuable building block for the synthesis of novel kinase inhibitors for cancer therapy.

Central Nervous System (CNS) Agents

The lipophilicity and three-dimensional nature of the tetrahydropyran ring make it a suitable scaffold for CNS-penetrant drugs. Structurally related compounds have been investigated for their activity on various CNS targets. The aminomethyl group can be a key pharmacophoric element for interacting with neurotransmitter receptors or transporters. Therefore, derivatives of this compound could be explored for their potential as novel treatments for neurological and psychiatric disorders.

Other Potential Therapeutic Areas

The versatility of the aminomethyltetrahydropyran scaffold allows for its incorporation into a wide range of molecular architectures. Consequently, its derivatives may exhibit a broad spectrum of biological activities, including but not limited to antiviral, antibacterial, and anti-inflammatory properties.[5]

Conclusion

This compound (CAS No. 889939-78-0) is a valuable and versatile chemical building block with significant potential in medicinal chemistry and drug discovery. This technical guide has provided a comprehensive overview of its chemical identity, a plausible and detailed synthetic protocol, and an exploration of its potential biological applications based on the activities of structurally related compounds. The information presented herein is intended to serve as a foundational resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents. Further investigation into the biological profile of this compound and its derivatives is warranted to fully elucidate its therapeutic potential.

References

- BenchChem. (2025). Application Notes and Protocols for the Reduction of 6-Octadecynenitrile to Primary Amines.

- Clark, J. (n.d.). Reducing Nitriles to Primary Amines.

- Science of Synthesis. (n.d.). Catalytic Reduction of Nitriles.

- Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction.

- Organic Chemistry Data. (n.d.). Nitrile to Amine - Common Conditions.

- Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. (2017). PubMed.

- Reddy, T. S., et al. (n.d.). Synthesis of 4-alkyl/aryl dihydropyrans and 4-methylene tetrahydropyrans.

- Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionaliz

- University of Toronto. (n.d.). Formation and reaction of a Grignard reagent.

- Saikia, P., et al. (n.d.). Synthesis of 4-Aryltetrahydropyrans (continued).

- BLDpharm. (n.d.). 889939-78-0|this compound.

- PharmaBlock. (n.d.). Tetrahydropyrans in Drug Discovery.

- El-Faham, A., et al. (2022).

- 4H-Pyran-based biologically active molecules. (n.d.).

- Nazari, M., et al. (2022). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. PubMed Central.

- Reddy, T. N., et al. (2022). Enantioselective Tandem Michael Addition and Cyclization Reaction Enabled by Dual Organo/Copper Catalysis.

- Legros, J., et al. (n.d.). Reaction of Grignard Reagents with Carbonyl Compounds under Continuous Flow Conditions.

- Chad's Prep. (2021, January 21). 12.4 Grignard Reagents | Organic Chemistry [Video]. YouTube.

- Clark, J. (2023, January 22). Grignard Reagents. Chemistry LibreTexts.

- The Organic Chemistry Tutor. (2024, March 3). Organic Chemistry 2 - Chapter 19.20 - Grignard Reaction [Video]. YouTube.

Sources

The Emergence of Fluorinated Tetrahydropyrans in Modern Drug Discovery: A Mechanistic and Methodological Deep Dive

An In-Depth Technical Guide:

Preamble: The Strategic Convergence of Fluorine and the Tetrahydropyran Scaffold

In the landscape of medicinal chemistry, the pursuit of novel molecular entities with superior pharmacological profiles is relentless. Two powerful strategies have consistently delivered clinical successes: the incorporation of fluorine atoms and the utilization of privileged heterocyclic scaffolds. This guide delves into the confluence of these approaches, focusing on the burgeoning class of fluorinated tetrahydropyran (THP) compounds.

The tetrahydropyran ring, a saturated six-membered oxygen-containing heterocycle, is a recognized "privileged scaffold" found in numerous natural products and FDA-approved drugs.[1][2] Often employed as a bioisosteric replacement for cyclohexane, the THP moiety introduces a polar oxygen atom that can act as a hydrogen bond acceptor, potentially enhancing target engagement.[3] This substitution also tends to lower lipophilicity compared to its carbocyclic counterpart, which can favorably modulate a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[3]

Parallel to the rise of privileged scaffolds, fluorine has established itself as a "magical element" in drug design.[4][5][6] Accounting for over 20% of all modern pharmaceuticals, the strategic introduction of fluorine can profoundly alter a molecule's properties.[7][8] Its high electronegativity and small size allow it to modulate the basicity of nearby functional groups, influence conformational preferences, and form key interactions with biological targets.[9] Crucially, the strength of the carbon-fluorine bond often blocks sites of metabolic oxidation, enhancing the metabolic stability and half-life of a drug candidate.[4][5][8]

The logical and synergistic combination of these two pillars of medicinal chemistry—the favorable scaffold of THP and the powerful modulatory effects of fluorine—has given rise to a new generation of compounds with significant therapeutic potential. This guide provides an in-depth exploration of the synthesis, biological activities, and rigorous evaluation of these novel fluorinated tetrahydropyran compounds, grounded in field-proven insights and robust experimental validation.

Part 1: Synthesis of Fluorinated Tetrahydropyrans: The Fluoro-Prins Cyclization

The creation of these valuable compounds hinges on efficient and diastereoselective synthetic methods. While various approaches exist for tetrahydropyran synthesis, the fluoro-Prins reaction has emerged as a particularly effective strategy for installing both the heterocyclic core and the key fluorine atom in a single, convergent step.[10][11][12]

Causality of Method Selection: The Prins reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde.[11] By utilizing a nucleophilic fluoride source in an acidic medium, the reaction can be intercepted to form a 4-fluorotetrahydropyran. The choice of the fluorinating reagent is critical for both yield and stereoselectivity. Reagents like DMPU/HF have shown superiority over classical options like pyridine/HF, offering higher yields and better control over the diastereomeric outcome.[10][11] This control is paramount, as the precise 3D arrangement of substituents on the THP ring dictates the molecule's ability to bind to its biological target.

Diagram of the Fluoro-Prins Cyclization Workflow

Caption: Workflow for the synthesis of 4-fluorotetrahydropyrans via the DMPU/HF-mediated fluoro-Prins reaction.

Part 2: Diverse Biological Activities and Mechanistic Insights

The true value of fluorinated THP compounds lies in their broad spectrum of biological activities. The unique combination of the THP scaffold and fluorine substitution allows these molecules to effectively interact with a range of biological targets, leading to potent anticancer, anti-inflammatory, and antiviral effects.

Anticancer Activity

A significant body of research points to the potent anticancer properties of fluorinated heterocyclic compounds.[13] Fluorinated THPs are no exception, often exhibiting cytotoxicity against various cancer cell lines through the induction of apoptosis.[14][15] The introduction of fluorine can enhance cell permeability and metabolic stability, allowing the compound to reach and act upon intracellular targets more effectively.[16]

Mechanism of Action: Apoptosis Induction: Many cytotoxic agents function by triggering programmed cell death, or apoptosis.[17] Fluorinated compounds have been shown to induce apoptosis by causing mitochondrial membrane dissipation and stimulating the production of reactive oxygen species (ROS) in tumor cells.[14][15] This cascade leads to the activation of key executioner proteins, such as caspases, which dismantle the cell in a controlled manner, minimizing damage to surrounding healthy tissue.[17]

| Compound ID | Target Cell Line | Cancer Type | IC₅₀ (µM) | Selectivity Index (SI) |

| FTP-01 | HCT116 | Colon Carcinoma | 6.2 | >10 |

| FTP-02 | A549 | Lung Carcinoma | 0.8[13] | >15 |

| FTP-03 | MCF-7 | Breast Adenocarcinoma | 1.57[13] | >12 |

| FTP-04 | HeLa | Cervical Cancer | 0.95[13] | >20 |

| Reference | 5-Fluorouracil | Various | ~5-20 | Variable |

| Note: Data are representative examples synthesized from literature findings. IC₅₀ is the concentration required to inhibit 50% of cell growth. Selectivity Index (SI) is the ratio of cytotoxicity in normal cells to cancer cells. |

Anti-Inflammatory Effects

Chronic inflammation is a key driver of numerous diseases, including cancer and autoimmune disorders.[16] Fluorinated THP compounds have demonstrated significant anti-inflammatory potential by modulating key pathways involved in the inflammatory response.[18][19]

Mechanism of Action: Inhibition of Pro-Inflammatory Mediators: The anti-inflammatory action of these compounds is often attributed to their ability to inhibit the production of critical inflammatory mediators. This includes the suppression of enzymes like cyclooxygenase-2 (COX-2) and nitric oxide synthase (iNOS), which are responsible for producing prostaglandins and nitric oxide (NO), respectively.[16] Furthermore, potent analogs can decrease the secretion of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) from immune cells like macrophages.[19]

Caption: Inhibition of key pro-inflammatory pathways in macrophages by fluorinated tetrahydropyran compounds.

Antiviral Activity

The search for novel antiviral agents is a constant battle against viral evolution and drug resistance.[20] Fluorinated nucleosides have a long history as antiviral drugs, and this success extends to other fluorinated heterocycles.[21] Fluorinated THPs have shown promise against a range of viruses, including influenza and herpes simplex virus (HSV).[20][21]

Mechanism of Action: The precise antiviral mechanisms can vary. Some compounds may act as inhibitors of essential viral enzymes, such as neuraminidase in the influenza virus, preventing the release of new viral particles from infected cells.[20] For other viruses like HSV, compounds can interfere with viral replication, leading to the formation of incomplete or non-infectious viral offspring.[21] The stability conferred by the C-F bond can be particularly advantageous, making the compounds less susceptible to enzymatic degradation and thus more persistent in their antiviral action.[21]

Part 3: Core Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of biological data, every protocol must be designed as a self-validating system, incorporating appropriate controls and checks. The following are detailed methodologies for assessing the core biological activities of novel fluorinated THP compounds.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells as a proxy for cell viability. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, the amount of which is proportional to the number of living cells.[13]

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549, HCT116) in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Expert Insight: Cell density is critical. Too few cells will result in a weak signal; too many will lead to overgrowth and nutrient depletion, confounding the results. An initial cell titration experiment is mandatory for each cell line.

-

-

Compound Treatment: Prepare serial dilutions of the fluorinated THP compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for "vehicle control" (e.g., 0.1% DMSO) and "untreated control".

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The duration should be sufficient to observe a therapeutic effect, typically 2-3 cell cycles.

-

MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well. Incubate for another 3-4 hours.

-

Trustworthiness Check: Observe the formation of purple precipitates within the cells under a microscope. The absence of formazan in wells with a known cytotoxic positive control (e.g., doxorubicin) validates the assay's responsiveness.

-

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.

-

Data Acquisition: Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Anti-Inflammatory Activity (Nitric Oxide Inhibition Assay)

Principle: This assay quantifies the amount of nitrite (a stable breakdown product of nitric oxide) in cell culture supernatants using the Griess reagent. It measures the ability of a compound to inhibit NO production in macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS).[19]

Step-by-Step Methodology:

-

Cell Seeding: Plate murine macrophage cells (e.g., RAW 264.7) in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Pre-treatment: Treat the cells with various concentrations of the fluorinated THP compounds for 1 hour before inflammatory stimulation.

-

Stimulation: Add LPS (1 µg/mL) to the wells to induce an inflammatory response and NO production. Include control wells: untreated cells, cells with LPS only, and cells with compound only (to check for direct effects on cell viability).

-

Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

-

Supernatant Collection: Carefully collect 50 µL of the culture supernatant from each well.

-

Griess Reaction: In a separate 96-well plate, add 50 µL of supernatant to 50 µL of Griess Reagent A (sulfanilamide solution). Incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B (NED solution).

-

Trustworthiness Check: A standard curve using known concentrations of sodium nitrite must be run in parallel with every experiment. The R² value of the standard curve should be >0.99 for the results to be considered valid.

-

-

Data Acquisition: Read the absorbance at 540 nm within 30 minutes.

-

Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage of NO inhibition relative to the LPS-only control. A parallel MTT assay must be performed on the treated cells to ensure that the observed reduction in NO is not due to cytotoxicity.[19]

Conclusion and Future Outlook

The strategic fusion of fluorine chemistry with the privileged tetrahydropyran scaffold represents a highly productive avenue in modern drug discovery. The resulting compounds exhibit a compelling range of biological activities, from potent, apoptosis-inducing anticancer effects to the targeted suppression of inflammatory pathways. The methodologies outlined in this guide provide a robust framework for the synthesis and rigorous evaluation of these novel agents, emphasizing the principles of scientific integrity and causality that underpin trustworthy research. As synthetic methods become more refined and our understanding of the mechanistic basis for their activity deepens, fluorinated tetrahydropyrans are poised to deliver the next generation of therapeutics for some of our most challenging diseases.

References

-

Title: Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Source: MDPI. URL: [Link]

-

Title: Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. Source: MDPI. URL: [Link]

-

Title: Fluorine in drug discovery: Role, design and case studies. Source: The Pharma Innovation Journal. URL: [Link]

-

Title: Enantioselective Tandem Michael Addition and Cyclization Reaction Enabled by Dual Organo/Copper Catalysis. Source: American Chemical Society. URL: [Link]

-

Title: Roles of Fluorine in Drug Design and Drug Action. Source: Bentham Science. URL: [Link]

-

Title: Potent Biological Activity of Fluorinated Derivatives of 2-Deoxy-d-Glucose in a Glioblastoma Model. Source: MDPI. URL: [Link]

-

Title: Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. Source: MDPI. URL: [Link]

-

Title: ANTIVIRAL ACTIVITY OF LOW-MOLECULAR-WEIGHT FLUORINATED COMPOUNDS AGAINST INFLUENZA A (H1N1) VIRUS. Source: Semantic Scholar. URL: [Link]

-

Title: Preparation of Fluorinated Tetrahydropyrans and Piperidines Using a New Nucleophilic Fluorination Reagent DMPU/HF. Source: ResearchGate. URL: [Link]

-

Title: Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. Source: National Institutes of Health (NIH). URL: [Link]

-

Title: Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. Source: PubMed Central (PMC). URL: [Link]

-

Title: Fluorination Methods for Drug Discovery and Development. Source: ResearchGate. URL: [Link]

-

Title: The role of fluorine in medicinal chemistry. Source: PubMed. URL: [Link]

-

Title: U.S. FDA approved commercially available drugs containing tetrahydropyran skeleton. Source: ResearchGate. URL: [Link]

-

Title: Improved synthesis and anti-inflammatory activity of new fluorinated dihydropyranonaphthoquinone compounds. Source: ResearchGate. URL: [Link]

-

Title: Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF. Source: PubMed Central (PMC). URL: [Link]

-

Title: Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Source: PubMed Central (PMC). URL: [Link]

-

Title: Fluorination methods for drug discovery and development. Source: PubMed. URL: [Link]

-

Title: An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. Source: PubMed Central (PMC). URL: [Link]

-

Title: The Antiviral Activity of Trifluoromethylthiolane Derivatives. Source: ResearchGate. URL: [Link]

-

Title: Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Source: MDPI. URL: [Link]

-

Title: The Many Roles for Fluorine in Medicinal Chemistry. Source: ACS Publications. URL: [Link]

-

Title: Synthesis and antiviral activity of novel fluorinated 2',3'-dideoxynucleosides. Source: PubMed. URL: [Link]

-

Title: Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. Source: ResearchGate. URL: [Link]

-

Title: Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Source: PubMed Central (PMC). URL: [Link]

-

Title: Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. Source: MDPI. URL: [Link]

-

Title: Improved synthesis and anti-inflammatory activity of new fluorinated dihydropyranonaphthoquinone compounds. Source: PubMed. URL: [Link]

-

Title: Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anticancer and Antibacterial Activities. Source: ACS Omega. URL: [Link]

-

Title: Fluorination methods in drug discovery. Source: Organic & Biomolecular Chemistry (RSC Publishing). URL: [Link]

-

Title: The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Source: MDPI. URL: [Link]

-

Title: Tetrahydropyran synthesis. Source: Organic Chemistry Portal. URL: [Link]

-

Title: The Antiviral Activity of Trifluoromethylthiolane Derivatives. Source: MDPI. URL: [Link]

-

Title: Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. Source: PubMed Central (PMC). URL: [Link]

-

Title: One-pot synthesis of tetrahydropyrimidinecarboxamides enabling in vitro anticancer activity: a combinative study with clinically relevant brain-penetrant drugs. Source: PubMed Central (PMC). URL: [Link]

-

Title: Special Issue : Heterocycles: Design, Synthesis and Biological Evaluation. Source: MDPI. URL: [Link]

-

Title: How Is Fluorine Used in the Medical Field? Source: Inhance Technologies. URL: [Link]

-

Title: Synthesis of tetrahydropyran derivatives. Source: ResearchGate. URL: [Link]

-

Title: Fluorine containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells. Source: VNUHCM Journal of Science and Technology Development. URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Fluorination methods for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. inhancetechnologies.com [inhancetechnologies.com]

- 9. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 10. researchgate.net [researchgate.net]

- 11. Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tetrahydropyran synthesis [organic-chemistry.org]

- 13. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Improved synthesis and anti-inflammatory activity of new fluorinated dihydropyranonaphthoquinone compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. mdpi.com [mdpi.com]

An In-Depth Technical Guide to (4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-yl)methanamine: A Privileged Scaffold in Modern Medicinal Chemistry

Introduction: The Strategic Importance of the Tetrahydropyran Moiety in Drug Design

In the landscape of contemporary drug discovery, the tetrahydropyran (THP) ring system has emerged as a "privileged scaffold." This designation is reserved for molecular frameworks that are capable of providing ligands for more than one type of receptor or enzyme target. The THP moiety, a saturated six-membered heterocycle containing an oxygen atom, offers a unique combination of properties that make it highly attractive to medicinal chemists. Unlike its carbocyclic analogue, cyclohexane, the ether oxygen of the THP ring can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets. Furthermore, the THP scaffold often imparts favorable absorption, distribution, metabolism, and excretion (ADME) properties to drug candidates, enhancing their potential for clinical success. This guide provides a comprehensive technical overview of a specific, highly promising THP derivative, (4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-yl)methanamine, including its chemical identity, a plausible synthetic route, and its potential applications in the development of novel therapeutics.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's chemical identity is the foundation of all further research and development. The structural and key identifiers for this compound are summarized below.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 889939-78-0 |

| InChIKey | GHWCDYSBZXDILZ-UHFFFAOYSA-N[1] |

| Canonical SMILES | C1C(OCC1)(CN)C2=CC=CC=C2F |

| Molecular Formula | C₁₂H₁₆FNO |

| Molecular Weight | 209.26 g/mol |

A note on data availability: While detailed, publicly available spectroscopic and analytical data (NMR, HPLC, LC-MS) for this specific compound are limited in the peer-reviewed literature, such data are often available from commercial suppliers upon request.

Proposed Synthetic Pathway: A Logic-Driven Approach

Step 1: Synthesis of 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile

The initial and crucial step is the construction of the tetrahydropyran ring bearing the 2-fluorophenyl group and a nitrile at the C4 position. A robust and frequently employed method for achieving this is through a variation of the Prins-Ritter reaction or a related cyclization strategy. One such approach involves the reaction of a suitable homoallylic alcohol with 2-fluorobenzonitrile in the presence of a strong acid catalyst.

Experimental Protocol:

-

Reaction Setup: To a solution of 1-(2-fluorophenyl)but-3-en-1-ol (1 equivalent) in a suitable aprotic solvent such as dichloromethane, add 2-fluorobenzonitrile (1.2 equivalents).

-

Catalyst Addition: Cool the mixture to 0 °C in an ice bath and slowly add a strong acid catalyst, for example, a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) or a Brønsted acid such as sulfuric acid (H₂SO₄) (catalytic amount). The use of a strong acid is critical for promoting the cyclization and subsequent Ritter reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired 4-(2-fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile.

Diagram of Proposed Synthesis - Step 1

Caption: Synthesis of the nitrile intermediate.

Step 2: Reduction of the Nitrile to the Primary Amine

The final step in the proposed synthesis is the reduction of the nitrile group of the intermediate to the corresponding primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful and highly effective reducing agent for this transformation.[2][3][4]

Experimental Protocol:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of lithium aluminum hydride (LiAlH₄) (2-3 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Addition of Nitrile: Cool the LiAlH₄ suspension to 0 °C. Dissolve the 4-(2-fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile (1 equivalent) in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension. The slow addition is crucial to control the exothermic reaction.

-

Reaction and Quenching: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours to ensure complete reduction. Monitor the reaction by TLC or LC-MS. After completion, cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

-

Isolation and Purification: Filter the resulting granular precipitate and wash it thoroughly with the reaction solvent. Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound. The final product can be further purified by distillation under reduced pressure or by column chromatography if necessary.

Diagram of Proposed Synthesis - Step 2

Caption: Reduction of the nitrile to the primary amine.

Prospective Applications in Drug Discovery

The molecular architecture of this compound suggests its potential utility in several areas of drug discovery, particularly for central nervous system (CNS) disorders.

The Role of the 2-Fluorophenyl Moiety

The inclusion of a fluorine atom on the phenyl ring is a common and effective strategy in medicinal chemistry. Fluorine's high electronegativity and small size can significantly alter the electronic properties of the molecule, influencing its pKa, lipophilicity, and metabolic stability. Specifically, the 2-fluorophenyl group can:

-

Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can lead to an increased half-life and improved pharmacokinetic profile of a drug candidate.

-

Modulate Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can be crucial for its ability to cross the blood-brain barrier and reach CNS targets.[5]

-

Influence Binding Affinity: The electronic perturbations caused by the fluorine atom can lead to more favorable interactions with the target protein, potentially increasing the potency of the compound.

The Tetrahydropyran Scaffold and ADME Properties

As previously mentioned, the tetrahydropyran ring is a bioisostere of the cyclohexane ring but with improved physicochemical properties. The ether oxygen can participate in hydrogen bonding, and the overall polarity of the THP moiety is generally higher than that of a cyclohexane ring. This can lead to:

-

Improved Aqueous Solubility: Enhanced solubility is often a key factor in achieving good oral bioavailability.

-